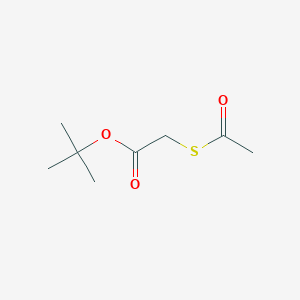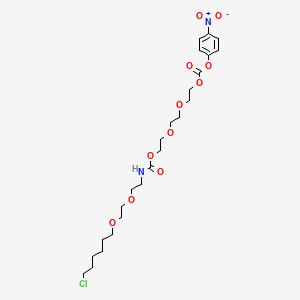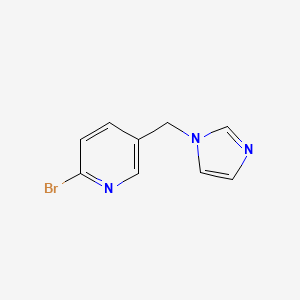
Tert-butyl 2-(acetylthio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(acetylthio)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functionality, along with an acetylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl 2-(acetylthio)acetate can be synthesized through several methods. One common approach involves the esterification of tert-butyl alcohol with 2-(acetylthio)acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Another method involves the reaction of tert-butyl acetate with 2-(acetylthio)acetic acid in the presence of a dehydrating agent like acetic anhydride. This method is advantageous as it minimizes the formation of by-products and provides a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of heterogeneous catalysts, such as sulfonic acid resins, can further enhance the efficiency of the process by providing a reusable and easily separable catalyst.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(acetylthio)acetate undergoes various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and thioesters.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(acetylthio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and thioesters. It serves as a model substrate for investigating the mechanisms of esterases and thioesterases.
Industry: Used in the production of specialty chemicals, including flavors, fragrances, and polymer additives.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(acetylthio)acetate involves its interaction with various molecular targets through its ester and thioester functionalities. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The thioester bond can be cleaved by thioesterases, generating thiols and acids. These reactions are crucial in metabolic pathways and can be exploited in drug design to achieve targeted delivery and activation of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl acetate: Similar in structure but lacks the acetylthio group. Used primarily as a solvent.
Tert-butyl 2-(methylthio)acetate: Contains a methylthio group instead of an acetylthio group. Exhibits different reactivity and applications.
Ethyl 2-(acetylthio)acetate: Similar structure but with an ethyl group instead of a tert-butyl group. Used in different synthetic applications due to its distinct steric properties.
Uniqueness
Tert-butyl 2-(acetylthio)acetate is unique due to the presence of both a bulky tert-butyl group and an acetylthio group This combination imparts specific steric and electronic properties that influence its reactivity and interactions with other molecules
Propiedades
IUPAC Name |
tert-butyl 2-acetylsulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c1-6(9)12-5-7(10)11-8(2,3)4/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSPTRUEGDMSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Nitrothieno[3,2-b]thiophene](/img/structure/B8264829.png)







![1-Tert-butyl 2-methyl (2R,4S)-4-[(4-methylbenzenesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B8264907.png)



